molecular formula C13H12N2O5 B5232448 N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide

N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide

Cat. No. B5232448
M. Wt: 276.24 g/mol
InChI Key: ZIMRJLSCKGNVTE-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide, also known as MNMF, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of nitrofuran compounds and has been found to exhibit various biochemical and physiological effects. In

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide has been found to exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. It has been extensively studied for its potential applications in drug discovery and development. N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide has been found to exhibit selective cytotoxicity towards cancer cells, making it a promising candidate for the development of anticancer drugs. It has also been studied for its potential applications in the treatment of bacterial and fungal infections.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide has also been found to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide has been found to exhibit various biochemical and physiological effects, including the inhibition of DNA synthesis, cell division, and protein synthesis. It has also been found to induce apoptosis in cancer cells and inhibit the growth of bacterial and fungal cells. N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide has several advantages for lab experiments, including its selective cytotoxicity towards cancer cells, its broad-spectrum antimicrobial activity, and its relatively low toxicity. However, N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide also has some limitations, including its relatively low solubility in aqueous solutions, which can limit its bioavailability in vivo. N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide also requires further research to fully understand its mechanism of action and potential applications in drug discovery and development.

Future Directions

There are several future directions for research on N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide, including the further characterization of its mechanism of action, the development of more efficient synthesis methods, and the evaluation of its potential applications in drug discovery and development. N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide could also be studied for its potential applications in the treatment of other diseases, such as viral infections and autoimmune disorders. Overall, N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide is a promising compound with significant potential for scientific research and drug development.

Synthesis Methods

N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide can be synthesized through a multistep process that involves the reaction of 4-methoxy-2-nitroaniline with 2-methyl-3-furoic acid. The reaction is carried out in the presence of a coupling agent and a catalyst, which promotes the formation of the desired product. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5/c1-8-10(5-6-20-8)13(16)14-11-4-3-9(19-2)7-12(11)15(17)18/h3-7H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMRJLSCKGNVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-2-nitrophenyl)-2-methylfuran-3-carboxamide

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